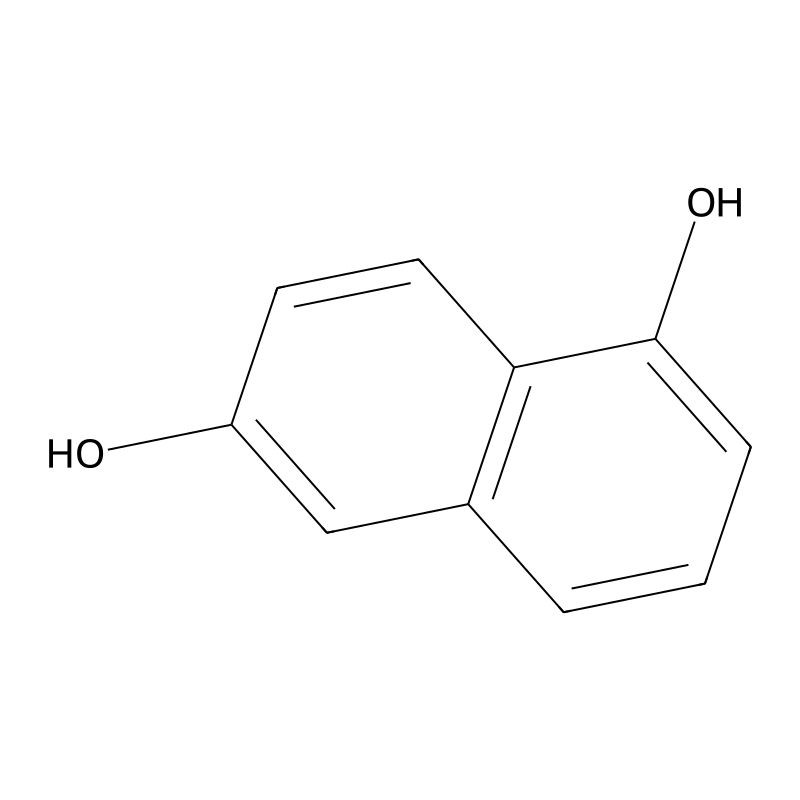

1,6-Dihydroxynaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Occurrence:

1,6-Dihydroxynaphthalene has been identified as a natural product found in Magnolia liliiflora []. This suggests a potential role in the plant's biological processes, but further research is needed to elucidate its specific function.

Chemical Properties:

1,6-Dihydroxynaphthalene is a beige colored powder with a melting point of around 130-133°C []. It possesses two hydroxyl (-OH) groups attached to a naphthalene ring structure. The presence of these hydroxyl groups makes it slightly soluble in water and more soluble in organic solvents like benzene and ethanol [].

Potential Applications:

Due to its structure and the presence of hydroxyl groups, 1,6-Dihydroxynaphthalene has potential applications in various scientific research fields. Here are some possibilities:

- Organic Synthesis: The dihydroxy functionality allows 1,6-Dihydroxynaphthalene to participate in coupling reactions with diazotized anilines to form disazo and trisazo dyes []. This could be valuable in the development of new colored materials for various applications.

- Material Science: Research suggests 1,6-Dihydroxynaphthalene can be a precursor for the synthesis of naphthoic acid derivatives. Naphthoic acids are important building blocks for the development of novel polymers and functional materials.

1,6-Dihydroxynaphthalene is an organic compound with the molecular formula C₁₀H₈O₂. It consists of a naphthalene backbone with hydroxyl groups (-OH) attached at the 1 and 6 positions. This compound appears as a white to pale yellow crystalline solid and is known for its various chemical properties and biological activities. It is commonly used in research and industrial applications due to its reactivity and functional groups, which allow it to participate in a variety of

- Oxidation: This compound can be oxidized to form naphthoquinones, which are significant in various biochemical processes .

- Reduction: It can also be reduced to yield other diols or alcohols, depending on the reducing agent used.

- Esterification: The hydroxyl groups can react with acids to form esters, which are useful in creating derivatives for various applications .

- Condensation Reactions: It can participate in condensation reactions to form larger organic molecules, particularly in synthetic organic chemistry.

Research indicates that 1,6-dihydroxynaphthalene exhibits several biological activities:

- Antioxidant Properties: This compound has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress.

- Antimicrobial Activity: Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for antimicrobial applications .

- Enzyme Inhibition: It has been identified as an inhibitor of specific enzymes, which could have implications in drug development and metabolic studies.

1,6-Dihydroxynaphthalene can be synthesized through various methods:

- Naphthalene Hydroxylation: One common method involves the hydroxylation of naphthalene using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

- Chemical Reduction: Reduction of naphthoquinone derivatives can yield 1,6-dihydroxynaphthalene.

- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the naphthalene ring with hydroxyl groups using electrophilic aromatic substitution techniques.

1,6-Dihydroxynaphthalene finds applications across multiple fields:

- Chemical Industry: Used as an intermediate in the synthesis of dyes and pigments.

- Pharmaceuticals: Potentially useful in drug formulations due to its biological activity.

- Material Science: Employed in the production of polymers and resins due to its reactive functional groups.

- Research: Utilized in laboratory studies for understanding biochemical pathways and reactions involving phenolic compounds.

Studies on 1,6-dihydroxynaphthalene have focused on its interactions with various biological systems:

- Protein Binding: Research indicates that this compound can bind to proteins, influencing their activity and stability.

- Metabolic Pathways: Investigations into how this compound is metabolized by different organisms reveal insights into its potential toxicity and biological effects.

- Synergistic Effects: Studies have explored how it interacts with other compounds to enhance or inhibit biological activity.

1,6-Dihydroxynaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Naphthol (2-Hydroxynaphthalene) | C₁₀H₈O | Only one hydroxyl group; widely used as a dye intermediate. |

| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | Hydroxyl groups at different positions; shows different reactivity. |

| Naphthoquinone | C₁₀H₆O₂ | Oxidized form; highly reactive and used in biological assays. |

| 2-Naphthalenol | C₁₀H₈O | Similar reactivity but primarily used in industrial applications. |

Uniqueness

1,6-Dihydroxynaphthalene is unique due to its specific positioning of hydroxyl groups that impart distinct chemical reactivity compared to other naphthol derivatives. Its dual hydroxyl functionality allows for diverse chemical transformations not possible with simpler phenolic compounds.

This compound's multifaceted nature makes it a valuable subject for ongoing research in both synthetic chemistry and biological applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 64 of 263 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 199 of 263 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant